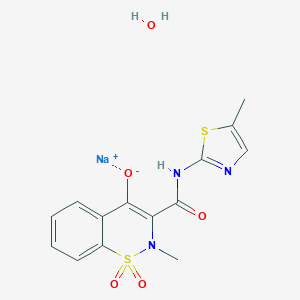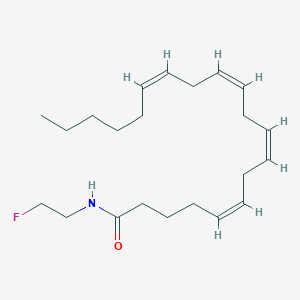
4-Bromo-2-ethylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6BrNS. It consists of a thiazole ring substituted with a bromine atom at the fourth position and an ethyl group at the second position. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties .
Mécanisme D'action
Target of Action
4-Bromo-2-ethylthiazole is a compound that has been studied for its potential biological activities . . Thiazoles, the class of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles are known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiazoles, in general, are known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazoles, in general, are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects . The specific effects of this compound would depend on its targets and mode of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylthiazole typically involves the bromination of 2-ethylthiazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the fourth position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 2-ethylthiazole derivatives with various substituents at the fourth position.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-ethylthiazole or other reduced derivatives.
Applications De Recherche Scientifique
4-Bromo-2-ethylthiazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with various therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparaison Avec Des Composés Similaires
2-Ethylthiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2-methylthiazole: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties and applications.
Thiazole: The parent compound without any substituents, used as a reference for understanding the effects of substitutions
Uniqueness: 4-Bromo-2-ethylthiazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical reactivity and potential biological activities. Its structure allows for selective modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
4-bromo-2-ethyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOTVBQVKYAZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)













